N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and modulating multiple signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases such as c-Src and Fyn, which play a crucial role in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of proteases such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of phospholipases such as PLA2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit the invasion and migration of cancer cells. This compound has also been shown to exhibit antiviral activity against several viruses such as herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide. One area of research is the development of this compound as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more potent and selective derivatives of this compound can improve its efficacy and reduce its toxicity.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has also been found to inhibit the activity of several enzymes such as tyrosine kinases, proteases, and phospholipases. Due to its ability to modulate multiple signaling pathways, this compound has been suggested as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-4-14-24(29)27-22-13-9-8-12-20(22)26(31)28-23-16-15-18(2)17-21(23)25(30)19-10-6-5-7-11-19/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,29)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGLYFXGDJFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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